molecular formula C10H11NO3 . HCl B601055 Carfilzomib Impureza Relacionada ((S)-2-amino-4-oxo-4-fenilbutanoico ácido clorhidrato) CAS No. 168154-76-5

Carfilzomib Impureza Relacionada ((S)-2-amino-4-oxo-4-fenilbutanoico ácido clorhidrato)

Número de catálogo: B601055
Número CAS: 168154-76-5
Peso molecular: 193.20 36.46
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carfilzomib is a newly approved tetra peptide epoxy ketone proteasome inhibiting agent for relapsed or refractory multiple myeloma . It is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin, a natural product that inhibits the proteasome . Carfilzomib is an irreversible proteasome inhibitor that binds to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome .


Synthesis Analysis

Carfilzomib is subjected to forced degradation under neutral, acid, base, oxidative, thermal and photolytic stress conditions as per ICH guidelines which results in the formation of six degradation products in base hydrolysis . Out of six, four degradation products are reported in literature .


Molecular Structure Analysis

Carfilzomib shares structural similarity with epoxomicin . It is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome and the β5i subunit of the immunoproteasome 20Si .


Chemical Reactions Analysis

The stability studies of the API drug under stress conditions were carried out according to the international conference on harmonization (ICH) guidelines . The degradation products were separated through Preparative HPLC, and identified and characterized by LCMS, HRMS & NMR .


Physical and Chemical Properties Analysis

Carfilzomib is a selective, highly potent, second-generation proteasome inhibitor . It is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin .

Aplicaciones Científicas De Investigación

Inhibición del Proteasoma

Carfilzomib es un inhibidor del proteasoma de segunda generación {svg_1}. Los proteasomas desempeñan un papel crucial en la degradación de proteínas intracelulares y median varios eventos de supervivencia y progresión celular {svg_2}. Carfilzomib se une irreversiblemente al proteasoma, lo que puede conducir a la inducción del arresto del ciclo celular y la apoptosis {svg_3}.

Tratamiento del Cáncer

Carfilzomib ha sido aprobado por la FDA para el tratamiento de pacientes con mieloma múltiple recidivante y/o refractario {svg_4}. Ha demostrado ser prometedor para superar las principales toxicidades y resistencias asociadas con el bortezomib, otro inhibidor del proteasoma {svg_5}.

Estudios de Degradación

Carfilzomib se somete a degradación forzada bajo diversas condiciones, como condiciones de estrés neutro, ácido, básico, oxidativo, térmico y fotolítico {svg_6}. Esto da como resultado la formación de seis productos de degradación en la hidrólisis básica {svg_7}.

Desarrollo de Medicamentos

Los productos de degradación de Carfilzomib se pueden separar e identificar mediante espectrometría de masas de alta resolución y resonancia magnética nuclear {svg_8}. Esta información es valiosa para el desarrollo de nuevos medicamentos y para comprender la estabilidad de Carfilzomib {svg_9}.

Tratamiento de Otras Enfermedades

Además del mieloma múltiple, Carfilzomib también se ha utilizado en el tratamiento de la macroglobulinemia de Waldenström, los linfomas no Hodgkin de bajo grado y la amiloidosis primaria {svg_10}.

Investigación Bioquímica

Carfilzomib es una tetrapeptida sintética de epoxicetona y un análogo de la epoxicomicina {svg_11}. Se utiliza en investigación bioquímica para estudiar la vía de la ubiquitina-proteasoma {svg_12}.

Mecanismo De Acción

Target of Action

The primary target of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, a related impurity of Carfilzomib, is the proteasome . The proteasome plays a crucial role in the degradation of intracellular proteins and mediates several cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases .

Mode of Action

Carfilzomib, from which the impurity is derived, is a second-generation proteasome inhibitor . It binds irreversibly with the proteasome, specifically to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This irreversible binding is a unique feature that helps overcome major toxicities and resistance associated with first-generation proteasome inhibitors .

Biochemical Pathways

The inhibition of the proteasome by (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride affects several biochemical pathways. It results in the induction of cell cycle arrest and apoptosis via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Result of Action

The result of the action of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is the inhibition of cellular proliferation, ultimately leading to cell cycle arrest and apoptosis of cancerous cells . This is achieved through the modulation of several pathways, as mentioned above .

Action Environment

The action, efficacy, and stability of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the stability of the compound . .

Safety and Hazards

Carfilzomib has a favorable safety profile for single agent use in patients with advanced MM . The general tolerability of carfilzomib observed in the analysis allows the administration of full-dose carfilzomib for extended periods in a wide spectrum of patients with R/RMM .

Direcciones Futuras

Carfilzomib is a promising proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma . It has been newly accepted and approved by the FDA in 2012 for treatment of relapsed and refractory multiple myeloma . In July 2015, the FDA approved another expanded indication for Carfilzomib in combination with lenalidomide and dexamethasone for the treatment of patients with relapsed and refractory multiple myeloma who have received one to three prior lines of therapy that included a proteasome inhibitor and an immunomodulatory agent .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Phenylacetic acid", "Benzaldehyde", "Sodium cyanide", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of phenylacetic acid and benzaldehyde in the presence of sodium hydroxide and ethanol to form α-phenylcinnamic acid.", "Step 2: Conversion of α-phenylcinnamic acid to α-phenyl-β-hydroxycinnamic acid via catalytic hydrogenation using palladium on carbon as the catalyst.", "Step 3: Conversion of α-phenyl-β-hydroxycinnamic acid to α-phenyl-β-chlorocinnamic acid via reaction with thionyl chloride.", "Step 4: Conversion of α-phenyl-β-chlorocinnamic acid to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride via reaction with sodium cyanide, followed by hydrolysis with hydrochloric acid and then with sodium hydroxide.", "Step 5: Purification of the resulting compound using recrystallization from a mixture of ethanol and diethyl ether, followed by drying under vacuum." ] }

Número CAS

168154-76-5

Fórmula molecular

C10H11NO3 . HCl

Peso molecular

193.20 36.46

melting_point

207-209 °C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride;  (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.